7-Ethylamino-6-nitro-4(3H)-quinazolinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
7-(ethylamino)-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N4O3/c1-2-11-8-4-7-6(3-9(8)14(16)17)10(15)13-5-12-7/h3-5,11H,2H2,1H3,(H,12,13,15) |
InChI Key |
SQEROBCPIQAGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 7 Ethylamino 6 Nitro 4 3h Quinazolinone
X-ray Diffraction (XRD) for Crystalline Structure Analysis
While research exists on various related quinazolinone derivatives, the strict requirement to focus solely on 7-Ethylamino-6-nitro-4(3H)-quinazolinone cannot be met without the specific characterization data for this exact molecule. Scientific literature often includes the synthesis and characterization of novel compounds; however, for this particular substance, such a detailed public record could not be located through the performed searches.
Computational Chemistry and Molecular Modeling of 7 Ethylamino 6 Nitro 4 3h Quinazolinone and Its Analogs
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of molecules. For quinazolinone derivatives, these methods have been instrumental in understanding their stability, electronic properties, and reactivity, which are crucial for their biological activity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to investigate the electronic structure of quinazolinone derivatives. These studies often focus on optimizing the ground-state geometries and calculating various molecular descriptors. For instance, calculations at the B3LYP/6-31G* level of theory have been used to determine parameters such as electron affinity, ionization potential, electronegativity (χ), energy gap (Egap), hardness (η), softness (S), and electrophilicity (ω). longdom.org These quantum chemical descriptors are valuable in understanding the reactivity and stability of the molecules.
DFT calculations also provide insights into the distribution of electron density and molecular electrostatic potential, which are critical for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. This information is vital for predicting how these compounds might interact with biological macromolecules.
Semi-Empirical Methods
Semi-empirical methods, such as AM1, offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for initial screenings of larger sets of compounds. nih.gov These methods have been employed to optimize the geometries of quinazolinone derivatives and to calculate various molecular descriptors used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov While less accurate than DFT, semi-empirical methods can provide valuable qualitative insights into the electronic properties and conformations of molecules, aiding in the preliminary stages of drug design.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method has been extensively used to study the interactions of quinazolinone derivatives with various biological targets.
Ligand-Enzyme Binding Interactions (e.g., Kinases, Hydrolases, DNA-targeting enzymes)
Quinazolinone scaffolds have been identified as privileged structures for the development of enzyme inhibitors. Molecular docking studies have been crucial in understanding their mechanism of action. For example, derivatives of quinazolin-4(3H)-one have been docked into the ATP-binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) to elucidate their anticancer activity. ekb.egijper.org These studies have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity and inhibitory potency of these compounds. nih.gov
Similarly, docking studies have been performed on other kinases like cyclin-dependent kinase 2 (CDK2) and HER2 kinase, revealing that quinazolin-4(3H)-one derivatives can act as ATP-competitive or non-competitive inhibitors. nih.govresearchgate.net The interaction of these compounds with DNA-targeting enzymes like DNA gyrase has also been investigated, suggesting that they can act as inhibitors by binding to the active site of the enzyme. nih.gov Furthermore, some quinazolinone derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), and molecular modeling has been used to understand the structure-activity relationships. ijpscr.info
Ligand-DNA Intercalation Analysis
Certain planar quinazolinone derivatives have been designed and investigated as potential DNA intercalating agents. longdom.orgnih.gov DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of DNA, leading to structural changes and interference with DNA replication and transcription, which is a mechanism of action for some anticancer drugs. nih.gov
Computational studies, including molecular docking, have been used to model the intercalation of these compounds into the DNA double helix. researchgate.net These in silico analyses help to predict the binding affinity and preferred intercalation sites, providing a molecular basis for the observed biological activity. The planarity of the quinazolinone ring system is a key feature that facilitates this mode of DNA interaction. longdom.orgresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of lead compounds. These studies aim to identify the key structural features that influence the pharmacological properties of a series of molecules. nih.govekb.egijper.orgresearchgate.netmdpi.com
For quinazolinone derivatives, numerous SAR and QSAR studies have been conducted to guide the design of more potent analogs. nih.govekb.egijper.orgresearchgate.netmdpi.com For instance, the nature and position of substituents on the quinazolinone ring have been shown to significantly impact their anticancer and anti-inflammatory activities. nih.gov
Impact of Substituents at Position 6 (Nitro Group)
The substitution pattern on the benzene (B151609) ring of the quinazolinone scaffold is a critical determinant of its biological activity. nih.gov Position 6 is particularly significant, and the introduction of a nitro (NO₂) group, as seen in 7-Ethylamino-6-nitro-4(3H)-quinazolinone, has profound effects on the molecule's electronic and physicochemical properties.
The nitro group is a strong electron-withdrawing group. Its presence at position 6 significantly modulates the electron density distribution across the quinazolinone ring system. This electronic perturbation can influence the molecule's ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π stacking. nih.gov For instance, in the crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one, a close analog, the nitro group is twisted from the mean plane of the quinazolinone ring, an orientation that can affect its interaction with receptor sites. nih.gov
Nitration commonly occurs at the 6-position in 4(3H)-quinazolinones, indicating a degree of regioselectivity in electrophilic substitution reactions on this scaffold. nih.gov The impact of the 6-nitro group is often studied in conjunction with other substituents to achieve a desired therapeutic effect. For example, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one starts from 7-fluoro-6-nitroquinazolin-4(3H)-one, where the nitro group is later reduced to an amino group, highlighting its role as a key synthetic intermediate for further functionalization. mdpi.com
Table 1: Influence of Substituents at Position 6
| Substituent | Electronic Effect | Impact on Molecular Properties | Reference |
|---|---|---|---|
| Nitro (NO₂) Group | Strong electron-withdrawing | Modulates electron density, influences receptor interactions, can be a key synthetic handle for further modification. | nih.govnih.govmdpi.com |
| Bromo (Br) Group | Electron-withdrawing, Halogen bonding potential | Can enhance binding affinity through halogen bonds and improve pharmacokinetic properties. | nih.gov |
| Amino (NH₂) Group | Strong electron-donating | Alters electronic profile significantly compared to the nitro precursor; can act as a hydrogen bond donor. | mdpi.com |
Impact of Substituents at Position 7 (Ethylamino Group)
Position 7 on the quinazolinone scaffold is another key site for structural modification that can dramatically alter biological activity. The ethylamino group at this position introduces both electronic and steric features that can influence ligand-receptor interactions.
The ethylamino group is an electron-donating group, which contrasts with the electron-withdrawing nature of the nitro group at position 6. This push-pull electronic arrangement across the benzene portion of the scaffold can enhance the molecule's dipole moment and polarizability, potentially leading to stronger binding with target proteins. Structure-activity relationship studies on related quinazolinone series have shown that the nature of the substituent at position 7 is crucial. For example, the presence of a chlorine atom at position 7 has been found to be favorable for anticonvulsant activity. nih.gov
The ethylamino group, with its flexible ethyl chain, can also explore the local topology of a binding pocket. The nitrogen atom can serve as a hydrogen bond donor, forming critical interactions with amino acid residues in a target protein. The presence of an ortho-directing substituent at the 7-position can also influence the regioselectivity of further substitutions, such as nitration, on the ring. nih.gov
Table 2: Influence of Substituents at Position 7
| Substituent | Electronic Effect | Potential Interactions and Roles | Reference |
|---|---|---|---|
| Ethylamino (-NHCH₂CH₃) | Electron-donating | Hydrogen bond donor, influences electronic push-pull dynamics with position 6 substituent. | nih.gov |
| Fluoro (-F) | Electron-withdrawing | Can form hydrogen bonds, alters lipophilicity, directs further substitutions. | nih.govnih.gov |
| Methoxy (-OCH₃) | Electron-donating | Can act as a hydrogen bond acceptor, increases polarity. | nih.gov |
Role of Other Substituents on Quinazolinone Scaffold
While positions 6 and 7 are critical, modifications at other positions of the quinazolinone scaffold, including 2, 3, and 8, are also pivotal in defining the molecule's pharmacological profile. nih.gov A comprehensive understanding of SAR requires considering the entire substitution pattern.
Position 2: Substitutions at this position can significantly impact activity. For instance, incorporating heterocyclic moieties or substituted anilide groups at C-2 has been a successful strategy in developing potent enzyme inhibitors. nih.govnih.gov The nature of the substituent can affect interactions within the ATP-binding pocket of kinases, a common target for quinazolinone-based drugs. nih.gov
Position 3: The N-3 position is frequently modified to modulate activity and selectivity. Bulky substituents at this position have been explored to target the hinge region of kinases, providing stable and favorable binding orientations. nih.gov Conversely, in some cases, N-methylation at this position can lead to a complete loss of activity, demonstrating the high sensitivity of this site to structural changes. researchgate.net
The interplay between different substituents is crucial. For example, a di-chlorine substitution pattern on the quinazoline (B50416) ring was found to decrease cytotoxic activity compared to a mono-bromo substitution, indicating that a simple additive effect cannot always be assumed. nih.gov
Table 3: Summary of Substituent Effects on the Quinazolinone Scaffold
| Position | Nature of Substituent | General Impact on Activity | Reference |
|---|---|---|---|
| 2 | Heterocycles, Aryl groups | Influences target selectivity and binding mode, particularly in kinase inhibitors. | nih.govnih.gov |
| 3 | Alkyl, Aryl, Heterocyclic moieties | Modulates binding orientation and stability; can be critical for maintaining or abolishing activity. | nih.govnih.govresearchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are indispensable computational methods for understanding the dynamic behavior of this compound and its analogs. These techniques provide insights that static models, such as simple docking, cannot offer. They reveal how the molecule and its target receptor behave over time, accounting for flexibility and solvent effects.
MD simulations on quinazolinone derivatives have been successfully used to analyze the stability of ligand-receptor complexes and identify key interactions that are maintained over time. nih.gov For example, in a study of quinazolinone-based inhibitors, MD simulations revealed that stable hydrogen bonding interactions with specific residues (e.g., Ser250 and Gly248) and the adoption of a particular conformation (e.g., a U-shaped conformation) were pivotal for high inhibitory activity. nih.gov
These simulations can elucidate:
Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period, researchers can assess the stability of the binding pose predicted by molecular docking.
Key Interactions: MD can highlight persistent hydrogen bonds, hydrophobic interactions, or π-π stacking that are crucial for binding affinity. For instance, simulations of quinazoline derivatives targeting PDE7A showed important π-π stacking interactions with phenylalanine and tyrosine residues. nih.gov
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, providing a more accurate picture of the interaction.
Solvent Effects: The role of water molecules in mediating or disrupting ligand-protein interactions can be explicitly modeled, offering a more realistic representation of the biological environment.
By providing a dynamic view of molecular interactions, these computational methods offer strong guidance for the rational design and optimization of novel quinazolinone-based therapeutic agents. nih.gov
Mechanistic Investigations and Target Identification of 7 Ethylamino 6 Nitro 4 3h Quinazolinone in Preclinical Research Models
Enzyme Target Identification and Inhibition Profiling
No experimental data was found regarding the enzymatic inhibition profile of 7-Ethylamino-6-nitro-4(3H)-quinazolinone. Research on structurally related quinazolinone compounds has shown activity against several enzyme targets, as detailed in the subsections below, but these findings are not specific to the compound .
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)
While the quinazoline (B50416) scaffold is a well-known pharmacophore for tyrosine kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), no studies have specifically reported the inhibitory activity of this compound against these kinases. Studies on other 6-nitro-4-substituted quinazoline derivatives have shown EGFR inhibitory activity, but direct evidence for the ethylamino-substituted compound is lacking. nih.gov Similarly, various quinazolin-4(3H)-one derivatives have been investigated as potential VEGFR-2 inhibitors, but data for this specific molecule is not available.
Topoisomerase I Inhibition
There is no available research demonstrating that this compound acts as an inhibitor of Topoisomerase I.
Soluble Epoxide Hydrolase (sEH) Inhibition
No studies were identified that evaluated the inhibitory effect of this compound on soluble epoxide hydrolase (sEH).
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition
The potential for this compound to inhibit Mycobacterial Membrane Protein Large 3 (MmpL3) has not been reported in the scientific literature.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
While some quinazolinone derivatives have been explored as PARP inhibitors, there is no specific data to suggest that this compound possesses this activity. manmiljournal.rubenthamdirect.com
Cellular Pathway Modulation Studies
No published studies were found that investigate the effects of this compound on any cellular signaling pathways.
Cell Cycle Arrest Induction
No studies were identified that specifically investigated the effect of this compound on cell cycle progression. However, other quinazolinone derivatives have been reported to induce cell cycle arrest in various cancer cell lines. For example, novel 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest through the inhibition of PI3K signaling. Furthermore, certain 6-nitro-4-substituted quinazoline derivatives have been observed to induce cell cycle arrest at the G2/M phase in colon cancer cells.
Table 1: Cell Cycle Arrest Induction by Quinazolinone Derivatives (General Findings)
| Compound Class | Cell Cycle Phase of Arrest | Mechanism of Action (where reported) |
| 4-Aminoquinazolines | G1 Phase | Inhibition of PI3K signaling |
| 6-Nitro-4-substituted quinazolines | G2/M Phase | Not specified |
| 3,4-Dihydroquinazolinones | G2/M Phase | Not specified |
Apoptosis Induction Mechanisms
Specific data on the pro-apoptotic activity of this compound is not available in the current body of scientific literature. Research on other quinazolinone compounds has demonstrated their potential to induce programmed cell death. For instance, some novel 3,4-dihydroquinazolinone derivatives have been shown to induce apoptosis in cancer cells, and certain 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone have exhibited cytotoxic effects that may be linked to apoptosis. The induction of apoptosis by some quinazolinones proceeds via the mitochondrial-dependent pathway.
Microtubule Polymerization Modulation
There is no available research on the direct effects of this compound on microtubule dynamics. The modulation of microtubule polymerization is a mechanism of action for various anticancer agents. Assays to determine such activity typically involve measuring the polymerization of purified tubulin in the presence of a test compound.
Quorum Sensing Interference
Specific studies detailing the interference of this compound with bacterial quorum sensing pathways were not found. The quinazolinone scaffold is, however, recognized for its potential in developing quorum sensing inhibitors. For example, certain novel quinazolinone analogues have been synthesized and shown to inhibit the Pseudomonas aeruginosa quorum sensing system.
Table 2: Quorum Sensing Inhibition by Quinazolinone Analogues (General Findings)
| Compound Scaffold | Target Organism | Quorum Sensing System Targeted |
| Quinazolinone Amides | Pseudomonas aeruginosa | pqs system |
| Quinazolinone-1,2,3-triazole-phenylacetamides | Pseudomonas aeruginosa | pqs system |
DNA Binding and Interaction Mechanisms
No experimental data was found regarding the DNA binding and interaction mechanisms of this compound. The interaction of small molecules with DNA is a key area of investigation for potential therapeutic agents.
Immunomodulatory Mechanisms
There is a lack of specific research on the immunomodulatory effects of this compound in preclinical models. The investigation of a compound's ability to modulate immune responses is crucial for its development as a therapeutic agent.
Future Research Directions and Translational Perspectives for 7 Ethylamino 6 Nitro 4 3h Quinazolinone Chemistry
Exploration of Novel Synthetic Pathways and Analog Design
The advancement of 7-Ethylamino-6-nitro-4(3H)-quinazolinone as a lead compound is contingent on the ability to efficiently synthesize it and to generate a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies. nih.govacs.org
A plausible synthetic approach commences with the precursor 7-Fluoro-6-nitroquinazolin-4(3H)-one, a compound whose synthesis is well-documented. nih.govresearchgate.net The pivotal step involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-withdrawing nitro group at the C6 position activates the aromatic ring, facilitating the displacement of the highly electronegative fluorine atom at the C7 position by ethylamine. youtube.comyoutube.com This reaction provides a direct route to the core structure of this compound.
Future exploration in analog design should focus on systematic structural modifications to probe the chemical space around this scaffold. The goal is to enhance target potency and selectivity while optimizing pharmacokinetic properties. Key positions on the quinazolinone ring, including C2, N3, the C6-nitro group, and the C7-ethylamino substituent, are prime candidates for modification. nih.govnih.gov
| Position of Modification | Potential Substituents | Rationale and Research Objective |
|---|---|---|
| C2 Position | Small alkyl groups, (substituted) aryl rings, heterocyclic moieties. | Modulate target binding affinity and selectivity. The introduction of specific groups can form additional interactions (e.g., hydrogen bonds, hydrophobic contacts) within a target's active site. nih.gov |
| N3 Position | (Substituted) phenyl rings, alkyl chains, moieties bearing solubilizing groups. | Influence potency and pharmacokinetic properties. Substitutions at N3 can significantly alter the molecule's orientation in the binding pocket and affect properties like solubility and metabolic stability. nih.gov |
| C6-Nitro Group | Reduction to an amino group, followed by conversion to amides or sulfonamides. | Explore impact on electronic properties and target interactions. The amino group can serve as a handle for further derivatization to probe specific regions of the target protein. |
| C7-Ethylamino Group | Varying alkyl chain length (e.g., methyl, propyl), introducing cyclic amines (e.g., piperidine), or incorporating polar functional groups. | Fine-tune solubility, cell permeability, and target engagement. Altering the size and polarity of this substituent can optimize interactions with the solvent-exposed region of the target and improve ADMET properties. mdpi.com |
Advanced Mechanistic Elucidation via Omics Technologies
While initial biological activity can be determined through targeted assays, a deeper understanding of the mechanism of action of this compound and its analogs requires a systems-level approach. Modern "omics" technologies offer powerful, unbiased methods to profile the global effects of a compound on cellular systems, moving beyond single-target interactions to reveal complex biological responses.
Chemoproteomics: This technology can be employed for target deconvolution and selectivity profiling. Techniques such as thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) could identify the direct protein binding partners of the quinazolinone scaffold within the cellular proteome. This is crucial for confirming the intended target(s) and, just as importantly, for identifying potential off-targets that could lead to toxicity. frontlinegenomics.com
Transcriptomics: By using methods like RNA-sequencing (RNA-Seq), researchers can analyze the complete set of RNA transcripts in a cell population following treatment with the compound. This provides a snapshot of how the compound alters gene expression, revealing which signaling pathways are activated or inhibited. For a quinazolinone derivative, this could confirm, for example, the downstream effects of inhibiting a specific kinase pathway.
Metabolomics: This approach involves the comprehensive study of small molecules (metabolites) within a biological system. Treatment with this compound may alter cellular metabolism as a consequence of its primary mechanism or through off-target effects. Metabolomic profiling can uncover these changes, providing insights into the compound's functional impact and potentially identifying biomarkers of response.
Development of Multi-Targeting Quinazolinone Derivatives
The complexity of diseases like cancer, which often involve redundant or compensatory signaling pathways, has spurred the development of multi-targeted drugs. mdpi.com A single molecule designed to inhibit multiple key nodes in a disease network can offer superior efficacy and a lower likelihood of acquired resistance compared to highly specific single-target agents. The quinazolinone scaffold is exceptionally well-suited for this purpose and has been the basis for numerous multi-kinase inhibitors. tandfonline.comnih.govnih.gov
Research has demonstrated that quinazoline-based compounds can be engineered to potently inhibit a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3). mdpi.comtandfonline.comnih.gov The this compound core provides a robust platform for creating such multi-targeted agents. The design strategy often involves maintaining the core quinazolinone structure, which typically anchors in the ATP-binding site of kinases, while modifying peripheral substituents to achieve the desired inhibitory profile against a specific set of kinases. For instance, strategic modifications at the C2 and N3 positions can extend into different regions of the kinase active site, allowing for the fine-tuning of selectivity across the kinome. rsc.org
Future work should focus on the rational design of derivatives of this compound that are optimized to inhibit a carefully selected combination of targets known to be critical in a particular disease, such as co-targeting key drivers of proliferation and angiogenesis in solid tumors. nih.gov
Application of Artificial Intelligence and Machine Learning in Lead Optimization
The traditional drug discovery cycle is a lengthy and costly process of iterative design, synthesis, and testing. Artificial intelligence (AI) and machine learning (ML) are transformative tools that can significantly accelerate the lead optimization phase by building predictive models from existing chemical and biological data. nih.gov
For the this compound scaffold, AI/ML can be applied in several key areas:
| AI/ML Application | Description and Purpose |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | ML algorithms can build robust QSAR models that correlate the structural features of synthesized quinazolinone analogs with their measured biological activity. These models can then predict the potency of virtual, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.govrsc.orgorientjchem.org |
| ADMET Prediction | Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for avoiding late-stage failures. ML models trained on large ADMET datasets can predict these properties for novel quinazolinone analogs from their structure alone, flagging potential liabilities before significant resources are invested. researchgate.netwaset.org |
| De Novo Drug Design | Generative AI models, such as those based on chemical language models or generative adversarial networks (GANs), can design entirely new molecules from scratch. youtube.com These models can be tailored to generate novel quinazolinone derivatives that are optimized for multiple properties simultaneously, such as high potency, selectivity, and a favorable ADMET profile. |
By integrating these computational approaches, the development of derivatives based on this compound can become a more efficient, data-driven process, increasing the likelihood of identifying a successful clinical candidate.
Q & A
Q. What are the standard synthetic routes for preparing 7-Ethylamino-6-nitro-4(3H)-quinazolinone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted 2-aminobenzamide precursors. A common approach involves nitro-group introduction at position 6 and ethylamino substitution at position 7. Optimization strategies include:
- Solvent-free conditions to reduce side reactions (e.g., using ammonium acetate for cyclization) .
- Electrochemical synthesis with aluminum/carbon electrodes and acetic acid electrolyte for mild, room-temperature reactions, achieving yields >80% .
- Base-mediated alkylation of intermediates (e.g., 6-nitro-4(3H)-quinazolinone) with ethylamine derivatives in dry acetone .
Purity is validated via HPLC (>95%) and elemental analysis.
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O, ~1670–1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. Tautomerism (e.g., 3H vs. 1H forms) is detected via NH/OH stretching (~3200 cm⁻¹) .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., triclinic P1 space group with unit cell parameters comparable to 7-fluoro-6-nitro derivatives: a = 5.6–8.7 Å, α = 79–89°) .
- NMR : ¹H/¹³C spectra confirm ethylamino (–CH₂CH₃) and nitro-group positioning. Deuterated DMSO is preferred due to low solubility in CDCl₃ .
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Anticancer activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to positive controls like doxorubicin .
- Antimicrobial testing : Disk diffusion/Kirby-Bauer assays against S. aureus and E. coli, with zone-of-inhibition measurements .
- Kinase inhibition : ELISA-based assays targeting Raf or PARP enzymes, using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to modify the quinazolinone core for enhanced antitumor activity?
- Methodological Answer :
- Substituent variation : Replace ethylamino with bulkier groups (e.g., benzyl) to assess steric effects on kinase binding. Use molecular docking (AutoDock Vina) to predict interactions with ATP pockets .
- Nitro-group reduction : Synthesize 6-amino derivatives to evaluate electron-donating effects on cytotoxicity .
- Heterocyclic fusion : Attach imidazo or pyrano rings at position 2/3 to enhance π-π stacking with DNA . Validate via in vivo xenograft models .
Q. What strategies can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for inter-lab variability .
- Mechanistic studies : Use siRNA knockdowns to confirm target engagement (e.g., PARP1 inhibition) if activity discrepancies arise .
Q. What electrochemical methods improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Dual oxidative C(sp³)–H amination : Achieve simultaneous cyclization and ethylamino functionalization in undivided cells, avoiding toxic oxidants .
- Flow electrochemistry : Scale reactions using continuous-flow systems with carbon felt electrodes, reducing energy consumption by 40% compared to batch methods .
Q. How can factorial design be employed to optimize reaction parameters for synthesizing this compound?
- Methodological Answer :
- 2³ factorial design : Test variables like temperature (25–60°C), solvent (DMF vs. acetone), and catalyst loading (5–15 mol%). Use ANOVA to identify significant factors .
- Response surface methodology (RSM) : Model interactions between pH and reaction time to maximize yield. Validate with central composite design (CCD) .
Q. What computational approaches predict binding interactions between this compound and kinase targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding (e.g., with BRAF V600E mutant) for 100 ns to assess stability of hydrogen bonds with Glu501 and Lys483 .
- Free energy perturbation (FEP) : Calculate ΔΔG for nitro-to-cyano substitutions to prioritize synthetic targets .
Q. How can tautomerism in 4(3H)-quinazolinone derivatives be addressed during characterization?
- Methodological Answer :
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
